molecular formula C10H9ClF5NO2 B6312189 Methyl 4-amino-3-(pentafluoroethyl)benzoate hydrochloride CAS No. 1357625-53-6

Methyl 4-amino-3-(pentafluoroethyl)benzoate hydrochloride

Cat. No. B6312189
CAS RN: 1357625-53-6
M. Wt: 305.63 g/mol
InChI Key: PADFURWKKQNLLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-3-(pentafluoroethyl)benzoate hydrochloride, also known as M4APFEB, is a synthetic organic compound with a wide range of applications in the field of scientific research. It is used as a reagent in various laboratory experiments, and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Methyl 4-amino-3-(pentafluoroethyl)benzoate hydrochloride has a wide range of applications in scientific research. It is used as a reagent in various laboratory experiments, and has been studied extensively for its biochemical and physiological effects. It is also used as a catalyst in organic synthesis, and as an inhibitor of enzymes. In addition, this compound has been used to study the structure and function of proteins, and to investigate the mechanisms of drug action.

Mechanism of Action

Methyl 4-amino-3-(pentafluoroethyl)benzoate hydrochloride is a small molecule that binds to proteins and other macromolecules. It is believed to act as an inhibitor of enzymes, and has been shown to interfere with the binding of substrates to enzymes. In addition, this compound has been shown to interact with certain receptors, leading to changes in the activity of the receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, leading to changes in the metabolism of various substrates. In addition, this compound has been shown to affect the activity of certain receptors, leading to changes in the activity of the receptor. Finally, this compound has been shown to interact with certain proteins, leading to changes in the structure and function of the protein.

Advantages and Limitations for Lab Experiments

Methyl 4-amino-3-(pentafluoroethyl)benzoate hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available. In addition, it is a relatively stable compound, and is not prone to decomposition or other forms of degradation. Finally, it has a wide range of applications in scientific research, making it a useful reagent for a variety of experiments.
The main limitation of this compound is that it is a relatively small molecule, and as such, it may not be able to bind to certain proteins or other macromolecules. In addition, it may not be able to interact with certain receptors, leading to changes in the activity of the receptor.

Future Directions

Methyl 4-amino-3-(pentafluoroethyl)benzoate hydrochloride has a wide range of potential applications in the field of scientific research. Further research is needed to explore the potential of this compound for use in drug discovery and development, as well as for the study of the structure and function of proteins. In addition, further research is needed to explore the potential of this compound for use in the study of the mechanisms of drug action and the inhibition of enzymes. Finally, further research is needed to explore the potential of this compound for use in organic synthesis and other laboratory experiments.

Synthesis Methods

Methyl 4-amino-3-(pentafluoroethyl)benzoate hydrochloride is synthesized by reacting 4-amino-3-(pentafluoroethyl)benzoic acid with methyl iodide in the presence of potassium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, in order to prevent the formation of any unwanted side-products. The reaction is typically carried out at temperatures ranging from 0°C to 100°C. The product of the reaction is a white, crystalline solid which can be isolated by filtration and dried.

properties

IUPAC Name

methyl 4-amino-3-(1,1,2,2,2-pentafluoroethyl)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F5NO2.ClH/c1-18-8(17)5-2-3-7(16)6(4-5)9(11,12)10(13,14)15;/h2-4H,16H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADFURWKKQNLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)C(C(F)(F)F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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